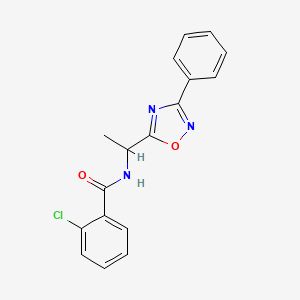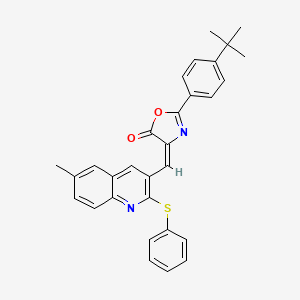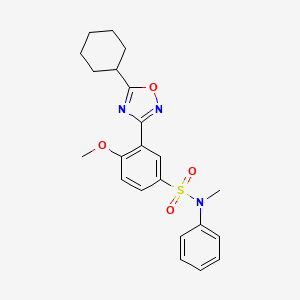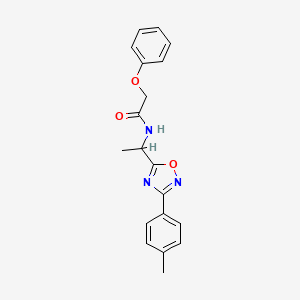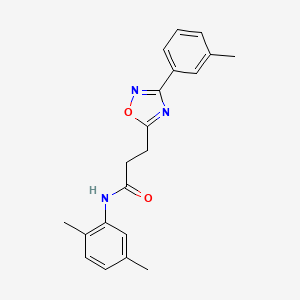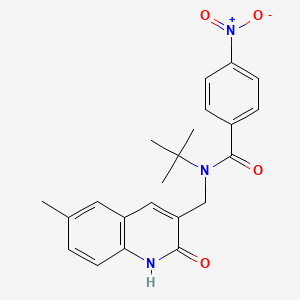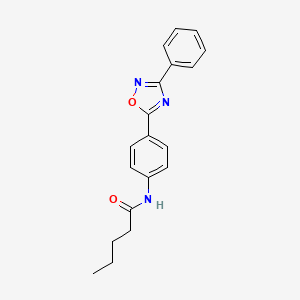
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide, also known as PPO-5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPO-5 belongs to the class of oxadiazole derivatives, which have been found to possess diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, leading to the disruption of microtubule formation. This results in the arrest of the cell cycle at the G2/M phase, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to possess antioxidant activity by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in lab experiments include its high potency, selectivity, and low toxicity. This compound has been found to exhibit activity against various cancer cell lines at low concentrations, making it a potential candidate for the development of new anticancer drugs. However, the limitations of using this compound in lab experiments include its poor solubility in water and limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide. One potential direction is the development of new derivatives of this compound with improved solubility and stability. Another direction is the evaluation of the in vivo efficacy of this compound in animal models of cancer and bacterial infections. Furthermore, the elucidation of the structure-activity relationship of this compound can provide insights into the design of new compounds with enhanced biological activity.
Synthesemethoden
The synthesis of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide involves the reaction of 4-aminobenzonitrile and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps involving condensation, cyclization, and amidation, resulting in the formation of this compound. The synthesis of this compound has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been found to exhibit promising anticancer activity against various cancer cell lines. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been found to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-3-9-17(23)20-16-12-10-15(11-13-16)19-21-18(22-24-19)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTQEHZROBCTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


